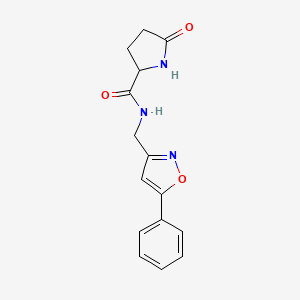

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

CAS No.: 1236271-72-9

Cat. No.: VC4566955

Molecular Formula: C15H15N3O3

Molecular Weight: 285.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236271-72-9 |

|---|---|

| Molecular Formula | C15H15N3O3 |

| Molecular Weight | 285.303 |

| IUPAC Name | 5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C15H15N3O3/c19-14-7-6-12(17-14)15(20)16-9-11-8-13(21-18-11)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2,(H,16,20)(H,17,19) |

| Standard InChI Key | KJPMAYXHUASARM-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Introduction

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the category of heterocyclic compounds, featuring a pyrrolidine ring, an isoxazole moiety, and a carboxamide functional group. Its molecular formula and structure are crucial for understanding its interactions with biological targets.

Key Features:

-

Molecular Weight: Approximately 391.4 g/mol.

-

Chemical Structure: Includes a pyrrolidine ring, an isoxazole ring, and a carboxamide group.

-

Biological Activities: Exhibits antimicrobial and anticancer properties.

Synthesis of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

The synthesis of this compound typically involves multiple steps, each designed to maximize yield and purity while minimizing by-products. The specific synthetic routes are critical for producing high-quality material suitable for further research and potential applications.

Synthetic Steps:

-

Initial Formation of Pyrrolidine Ring: This step often involves the reaction of appropriate precursors to form the pyrrolidine core.

-

Introduction of Isoxazole Moiety: The isoxazole ring is typically introduced through a series of reactions that ensure its correct positioning and bonding within the molecule.

-

Carboxamide Group Formation: The final step involves the introduction of the carboxamide group, which is crucial for the compound's biological activity.

Biological Activities

The compound's biological activities are primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and phenyl groups are likely involved in binding interactions that modulate biological pathways.

Antimicrobial Activity:

-

Mechanism: Involves disrupting microbial cell wall synthesis or interfering with essential enzymes.

-

Potential Applications: Could be developed into novel antimicrobial agents.

Anticancer Activity:

-

Mechanism: May involve inhibiting cell proliferation or inducing apoptosis in cancer cells.

-

Potential Applications: Offers promise for the development of new anticancer drugs.

Data Table: Biological Activities of Related Compounds

Future Directions:

-

Optimization of Synthesis: Improving synthetic routes to enhance yield and purity.

-

In Vivo Studies: Conducting animal studies to assess efficacy and safety.

-

Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume